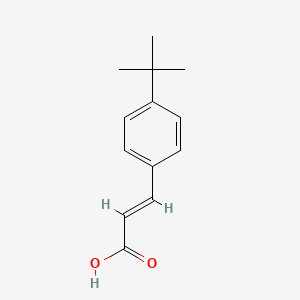

4-(叔丁基)肉桂酸

描述

4-(Tert-butyl)cinnamic acid is a chemical compound with the molecular formula C13H16O2 . It is a white solid and is also known by various synonyms such as 3- [4- (TERT-BUTYL)PHENYL]ACRYLIC ACID .

Synthesis Analysis

The synthesis of 4-(Tert-butyl)cinnamic acid involves the reaction of 4-tert-Butylbenzaldehyde with malonic acid in the presence of piperidine and pyridine . This reaction is carried out under heating or reflux conditions .Molecular Structure Analysis

The molecular structure of 4-(Tert-butyl)cinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The presence of these groups allows for various chemical reactions and modifications .Chemical Reactions Analysis

Cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, have been found to exhibit high reactivity towards active oxygen species . This reactivity is attributed to the conjugated system in the molecule, which includes the aromatic ring, vinylene, and carboxylic groups .Physical and Chemical Properties Analysis

4-(Tert-butyl)cinnamic acid has a melting point of 198-200°C . It is soluble in chloroform and dichloromethane . The compound should be stored in a sealed container at room temperature .科学研究应用

1. 酶抑制

- 4-(叔丁基)肉桂酸衍生物已被用于合成造血蛋白酪氨酸磷酸酶 (HePTP) 抑制剂,据报道具有显着的抑制活性 (Cao 等,1995)。

2. 化学反应性研究

- 已经进行了有机锂试剂与肉桂酸(包括 4-(叔丁基)肉桂酸)反应的研究,揭示了加成产物的性质及其对取代基的依赖性 (Aurell 等,1999)。

3. 脑缺血研究

- 已经研究了 4-羟基-3,5-二叔丁基肉桂酸对兔实验性脑缺血中线粒体功能的影响,显示出潜在的脑保护特性 (Pozdnyakov 等,2022)。

4. 药物化合物的合成

- 该化合物已被用于紫杉醇和 taxotère C-13 侧链的不对称合成,突出了其在抗癌剂开发中的作用 (Bunnage 等,1994)。

5. 抗氧化活性

- 一项研究预测并证实了 4-羟基-3,5-二叔丁基肉桂酸的高抗氧化活性,这可能与创造新药有关 (Agadzhanyan 等,2010)。

6. 抗癌研究

- 肉桂酸衍生物,包括 4-(叔丁基)肉桂酸,已被综述其抗癌潜力,突出了它们在医学研究中的重要性 (De 等,2011)。

作用机制

Target of Action

4-(Tert-butyl)cinnamic acid, also known as (E)-3-(4-(tert-butyl)phenyl)acrylic acid, is a derivative of cinnamic acid. It primarily targets oxidative stress and hyperlipidemia, which are key factors in the initiation and progression of various cell degenerative pathological conditions .

Mode of Action

The compound interacts with its targets by inhibiting rat hepatic microsomal membrane lipid peroxidation and scavenging radicals . This interaction results in a decrease in oxidative stress and hyperlipidemia .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and hyperlipidemia. Reactive oxygen and nitrogen species (ROS and RNS) contribute considerably to the pathological mechanisms of cardiovascular and nervous system diseases, like atherosclerosis, metabolic disturbances, and neurodegenerative disorders . The compound’s action on these pathways leads to a decrease in these harmful species, thereby reducing oxidative stress and hyperlipidemia .

Result of Action

The compound’s action results in considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats . Specifically, the (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine and 4-methylpiperidine significantly decreased triglycerides and total cholesterol in the plasma of hyperlipidemic rats .

安全和危害

未来方向

Research on cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, is ongoing. These compounds are being explored for their potential in the development of biobased plastics to reduce global warming . Additionally, some cinnamic acid derivatives have shown promising therapeutic properties, suggesting potential future applications in medicine .

属性

IUPAC Name |

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSPZKLJQZSLQU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

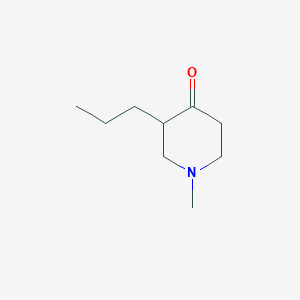

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride](/img/structure/B3380357.png)